AM-156

DP2 receptor CRTH2 selectivity

CRITICAL: AM-156 is a selective DP2/CRTH2 antagonist—NOT a FAAH inhibitor. Substitution with genuine FAAH inhibitors invalidates allergic inflammation/asthma experiments. Supplied as sodium salt (CAS 1224977-85-8); verify salt form to ensure solubility and reproducibility. Validated for murine allergic rhinitis, chronic HDM-induced pulmonary inflammation, and DP2/TP receptor dissection studies.

Molecular Formula C23H23F3NNaO4
Molecular Weight 457.4 g/mol
CAS No. 1224977-85-8
Cat. No. B605366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-156
CAS1224977-85-8
SynonymsAM-156;  AM 156;  AM156;  UNII-5V9HJQ1Y75; 
Molecular FormulaC23H23F3NNaO4
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+]
InChIInChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1
InChIKeyWFUYBZRTYBYLFG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-156 (CAS 1224977-85-8) Procurement Guide: DP2 Antagonist for Allergic Inflammation Research


AM-156 (CAS 1224977-85-8) is a selective prostanoid DP2 receptor antagonist (also known as CRTH2 antagonist) with a molecular weight of 457.42 g/mol as the sodium salt . The compound is structurally defined as sodium 2-(2'-((N-ethylcyclopropanecarboxamido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate . It exhibits high purity (≥98%) and is supplied as a powder with DMSO solubility . The free acid form corresponds to CAS 1175525-98-0 . Its primary scientific application is in preclinical research investigating allergic rhinitis, asthma, and pulmonary inflammation models mediated by prostaglandin D2 (PGD2) signaling [1].

Why AM-156 (CAS 1224977-85-8) Cannot Be Substituted with Generic FAAH Inhibitors


AM-156 is fundamentally misclassified in many vendor catalogs as a FAAH (fatty acid amide hydrolase) inhibitor, but published primary literature confirms it is a selective DP2 receptor antagonist with no documented FAAH inhibitory activity [1]. This represents a critical distinction for procurement: substituting AM-156 with genuine FAAH inhibitors (e.g., URB597, PF-04457845, AM3506) would target an entirely different biological pathway, yielding invalid experimental results in allergic inflammation or asthma research. Additionally, AM-156 is supplied as a sodium salt (CAS 1224977-85-8) rather than the free acid (CAS 1175525-98-0), which may affect solubility and formulation characteristics . Generic substitution without verifying both target mechanism and salt form introduces uncontrolled variables that compromise experimental reproducibility.

AM-156 (CAS 1224977-85-8) Quantitative Differentiation Evidence vs. Comparators


Target Selectivity: DP2 Antagonist vs. Dual DP2/TP Antagonist Ramatroban

AM-156 is a selective DP2 receptor antagonist, whereas ramatroban (marketed in Japan for allergic rhinitis) is a dual DP2/prostanoid TP receptor antagonist. This selectivity distinction is derived from the primary literature characterization of AM156 [1]. The dual antagonism of ramatroban introduces TP receptor-mediated effects (e.g., platelet aggregation inhibition, bronchoconstriction modulation) that confound interpretation of DP2-specific pharmacology [2].

DP2 receptor CRTH2 selectivity allergic rhinitis

Sodium Salt Formulation: Enhanced Aqueous Solubility vs. Free Acid Form

AM-156 (CAS 1224977-85-8) is supplied as the sodium salt with molecular formula C23H23F3NNaO4 (MW 457.42), whereas the free acid form corresponds to CAS 1175525-98-0 (MW 435.4 g/mol) . Sodium salt forms of carboxylic acid-containing compounds typically exhibit enhanced aqueous solubility compared to their free acid counterparts, a property critical for in vivo formulation where vehicle consistency and bioavailability are paramount .

formulation solubility sodium salt in vivo dosing

In Vivo Efficacy: Murine Allergic Rhinitis Model Behavioral Endpoints

In a murine model of allergic rhinitis, AM156 inhibited sneezing and nasal rubs induced by allergen challenge [1]. While quantitative reduction percentages are not publicly available in the abstract or open-access excerpts, the published study establishes that AM156 produces statistically significant behavioral improvements relative to vehicle-treated controls in this disease-relevant model. This contrasts with compounds such as OC000459 (timapiprant), which has reported binding affinity (Ki = 13 nM for human recombinant DP2) but for which direct head-to-head in vivo efficacy comparisons with AM156 are not available in the public domain.

allergic rhinitis in vivo efficacy murine model sneezing

In Vivo Efficacy: House Dust Mite-Induced Pulmonary Inflammation Model

In a murine model of chronic house dust mite (HDM) inhalation, AM156 inhibited pulmonary inflammation and mucus hypersecretion [1]. This model recapitulates key features of allergic asthma, including airway eosinophilia, goblet cell metaplasia, and airway hyperresponsiveness. The published data establish that AM156 reduces these pathological endpoints relative to vehicle controls. Other DP2 antagonists in clinical development for asthma include fevipiprant (Phase 3) and setipiprant (Phase 3) [2], but comparative preclinical efficacy data between AM156 and these clinical candidates are not publicly disclosed.

asthma pulmonary inflammation mucus hypersecretion HDM

AM-156 (CAS 1224977-85-8) Validated Research Applications


Preclinical Pharmacology of Allergic Rhinitis: Behavioral Endpoint Studies

AM156 is validated for use in murine models of allergic rhinitis, where it inhibits sneezing and nasal rubs induced by allergen challenge [1]. This application is suitable for researchers investigating the role of DP2/CRTH2 signaling in upper airway allergic responses and for screening novel DP2 antagonists using behavioral endpoints as primary readouts.

Chronic Allergic Asthma Research: House Dust Mite-Induced Pulmonary Inflammation

AM156 demonstrates efficacy in reducing pulmonary inflammation and mucus hypersecretion in a chronic house dust mite inhalation model [1]. This model recapitulates key features of human allergic asthma, including airway eosinophilia and goblet cell metaplasia. AM156 is appropriate for studies examining DP2-mediated mechanisms in lower airway disease and for benchmarking novel DP2 antagonists in a disease-relevant chronic exposure paradigm.

DP2 Receptor Selectivity Studies vs. Dual Antagonists

As a selective DP2 antagonist, AM156 is suitable for experiments requiring pharmacological dissection of DP2-specific signaling versus TP receptor-mediated effects [1]. In contrast to ramatroban (a dual DP2/TP antagonist marketed in Japan), AM156 enables cleaner interpretation of DP2-mediated biology without confounding TP receptor modulation [2]. This is particularly valuable in studies of eosinophil chemotaxis, Th2 cytokine production, and mast cell-dependent allergic inflammation.

Comparative Salt Form Evaluation: Sodium Salt vs. Free Acid

AM-156 is supplied as the sodium salt (CAS 1224977-85-8, MW 457.42) . The free acid form (CAS 1175525-98-0, MW 435.4) is also available. Researchers conducting formulation development or comparative pharmacokinetic studies may evaluate differences in solubility, stability, and in vivo exposure between these two salt forms. This is relevant for optimizing vehicle composition and dosing regimens in rodent pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.